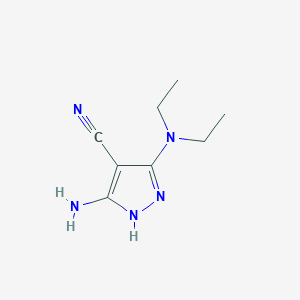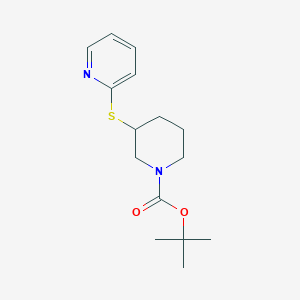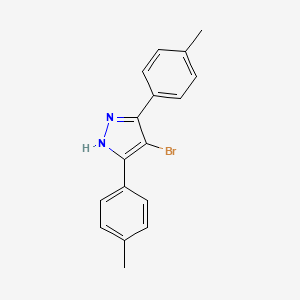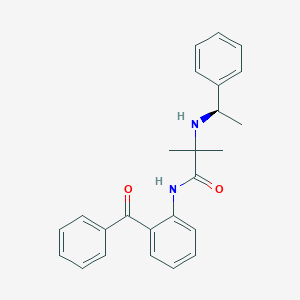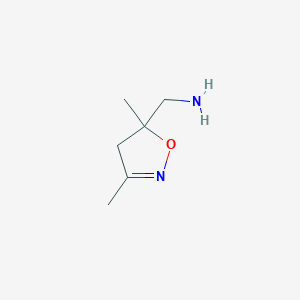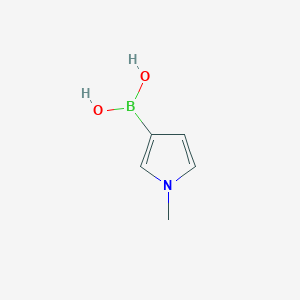
(1-Methyl-1H-pyrrol-3-YL)boronic acid
Descripción general
Descripción
“(1-Methyl-1H-pyrrol-3-YL)boronic acid” is a chemical compound that is used as a reagent in various chemical reactions . It is also known by other names such as “1-methyl-3-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-1h-pyrrole”, “1-methylpyrrole-3-boronic acid”, and "pinacol ester" .
Synthesis Analysis
The synthesis of “(1-Methyl-1H-pyrrol-3-YL)boronic acid” involves several steps. One method involves the triflation of N-Boc-3-oxopyrrolidine and subsequent palladium-catalyzed borylation . Another method involves the alkylation of the lithium salt of pyrrole . There are also methods that involve the use of 2,3-diketoesters .
Molecular Structure Analysis
The molecular formula of “(1-Methyl-1H-pyrrol-3-YL)boronic acid” is C5H8BNO2 . The molecular weight of the compound is 124.93 .
Chemical Reactions Analysis
“(1-Methyl-1H-pyrrol-3-YL)boronic acid” is involved in several chemical reactions. It is used as a reagent in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . It is also involved in catalytic protodeboronation of pinacol boronic esters .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-pyrrol-3-YL)boronic acid” has a boiling point of 292.9±32.0 °C and a density of 1.09±0.1 g/cm3 . Its pKa value is 8.93±0.58 .
Mecanismo De Acción
The mechanism of action of “(1-Methyl-1H-pyrrol-3-YL)boronic acid” involves its interaction with other compounds in chemical reactions. In Suzuki-Miyaura coupling reactions, it participates in transmetalation, where it is transferred from boron to palladium . In protodeboronation reactions, it undergoes a radical approach .
Safety and Hazards
Direcciones Futuras
The future directions of “(1-Methyl-1H-pyrrol-3-YL)boronic acid” involve its potential applications in various fields. It can be used in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . It is also being studied for its potential use in the synthesis of new compounds .
Propiedades
IUPAC Name |
(1-methylpyrrol-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BNO2/c1-7-3-2-5(4-7)6(8)9/h2-4,8-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAWKBLSAMTBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-pyrrol-3-YL)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



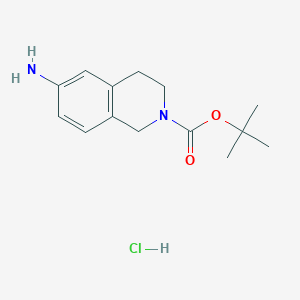
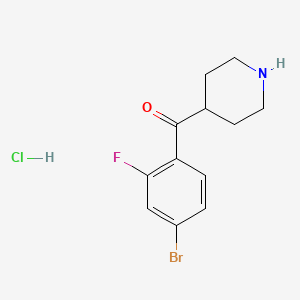
![8-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3215265.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3215270.png)
![5-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3215277.png)
![7-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3215284.png)

